![molecular formula C24H24N2O3 B4994869 N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4994869.png)
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide, also known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMOG is a hypoxia-mimetic agent, which means that it can mimic the effects of low oxygen levels in the body.
Mechanism of Action
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide works by inhibiting the activity of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes are responsible for hydroxylating the hypoxia-inducible factor (HIF) transcription factors under normal oxygen conditions. Hydroxylated HIFs are recognized by the von Hippel-Lindau tumor suppressor protein and are degraded by the proteasome. Under hypoxic conditions, PHD enzymes are inactive, and HIFs are stabilized and translocated to the nucleus, where they activate the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis. By inhibiting PHD enzymes, this compound can stabilize HIFs under normal oxygen conditions and mimic the effects of hypoxia.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound can inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. This compound can also inhibit angiogenesis and metastasis by targeting the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In non-cancer cells, this compound can induce erythropoiesis and increase the production of red blood cells.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide has several advantages for lab experiments. It is a stable and easy-to-use hypoxia-mimetic agent that can be used to study the effects of hypoxia on various biological processes. This compound can also be used to study the effects of HIF stabilization without the need for hypoxia chambers or other specialized equipment. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide. One area of interest is the development of new cancer therapies that target the hypoxic microenvironment of tumors. This compound and other hypoxia-mimetic agents may be used in combination with chemotherapy and radiation therapy to improve treatment outcomes. Another area of interest is the role of this compound in stem cell biology. This compound has been shown to induce the differentiation of mesenchymal stem cells into chondrocytes and osteoblasts, which may have implications for tissue engineering and regenerative medicine. Finally, the mechanism of action of this compound and its effects on other cellular pathways are still not fully understood, and further research is needed to elucidate these processes.
Synthesis Methods
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 2-bromoacetyl bromide to form 2-(2,5-dimethylphenylamino)-2-oxoacetic acid. This intermediate is then reacted with 2-methylphenylamine to form this compound. The final product is purified using chromatography techniques.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide has been extensively studied in the field of cancer research due to its ability to mimic the effects of low oxygen levels in the body. Low oxygen levels, also known as hypoxia, are a common characteristic of solid tumors. Hypoxia is known to promote tumor growth, angiogenesis, and metastasis. By mimicking the effects of hypoxia, this compound can be used to study the mechanisms underlying these processes and to develop new cancer therapies.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[2-(2-methylanilino)-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16-8-9-18(3)22(14-16)26-24(28)19-10-12-20(13-11-19)29-15-23(27)25-21-7-5-4-6-17(21)2/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSSHJALJQWKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

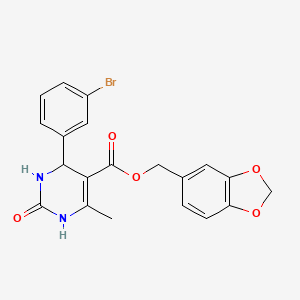

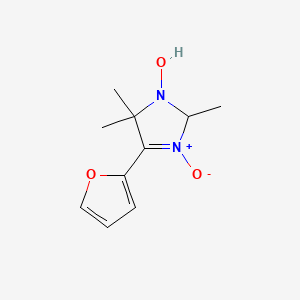
![ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B4994808.png)
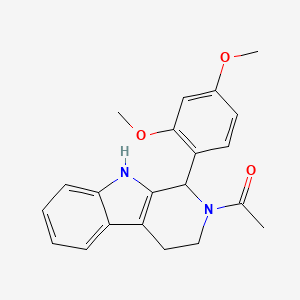
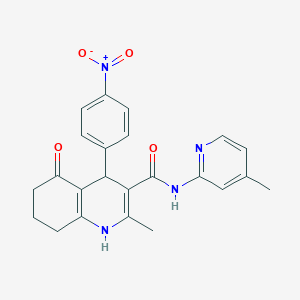
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)
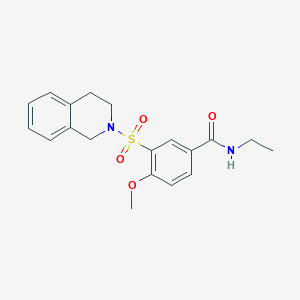
![4-[4-(2,5-dichlorophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4994837.png)
![3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol](/img/structure/B4994844.png)
![methyl 3-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4994846.png)

![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B4994860.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4994881.png)